![molecular formula C11H16ClNO2 B3267673 3-Amino-5-phenylpentanoic acid hydrochloride CAS No. 460039-36-5](/img/structure/B3267673.png)
3-Amino-5-phenylpentanoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of ®-3-Amino-5-phenylpentanoic acid hydrochloride involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine . This leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity . An O-MOM and Boc-protected amino acid, a common intermediate for bestatin, was coupled with a dipeptide, H-Val-Phe-OMe followed by global deprotection to yield phebestin .Molecular Structure Analysis
The molecular formula of ®-3-Amino-5-phenylpentanoic acid hydrochloride is C11H16ClNO2 . The InChI code is 1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 .Physical And Chemical Properties Analysis
The physical form of ®-3-Amino-5-phenylpentanoic acid hydrochloride is solid . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 229.71 .Scientific Research Applications
Synthesis of Amino Acids and Peptides:
- 3-Amino-5-phenylpentanoic acid hydrochloride is utilized in the synthesis of various amino acids and peptides. For example, it has been employed in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Additionally, its derivatives have been used in the stereoselective synthesis of β, γ-Diamino acids from D-Phenylalanine (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Pharmacological Studies:
- This compound has also been involved in the investigation of binding to HIV-1 protease with inhibitors containing its isomers (Raju & Deshpande, 1991). Moreover, its analogues were studied for selective inhibition of gamma-aminobutyric acid aminotransferase (Silverman & Nanavati, 1990).
Chemical and Structural Analysis:
- The compound has been instrumental in the chemical investigation of marine unicellular bacteria, as seen in the discovery of peptides like thalassospiramides (Um et al., 2013). Its structural analysis and synthesis from various sources, including D-glucosamine, highlight its importance in organic chemistry (Shinozaki, Mizuno, Oda, & Masaki, 1996).
Development of Analytical Methods:
- This compound has been used in the development of analytical methods like enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotics in milk samples (Adrián et al., 2009). Furthermore, its derivatives have been utilized in the synthesis of other pharmacologically active substances, indicating its versatile role in drug discovery and medicinal chemistry (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Mechanism of Action
Safety and Hazards
The safety information for ®-3-Amino-5-phenylpentanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-5-phenylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXWQCQDYAEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenylpentanoic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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